4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c20-14(9-5-11-25(21,22)12-6-2-1-3-7-12)17-16-19-18-15(23-16)13-8-4-10-24-13/h1-4,6-8,10H,5,9,11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVGQENKMRCFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-2-Carboxylic Acid Hydrazide Formation
The synthesis begins with thiophene-2-carboxylic acid (I ), which undergoes hydrazidation using hydrazine hydrate in ethanol under reflux (Scheme 1):
Thiophene-2-carboxylic acid + N₂H₄·H₂O → Thiophene-2-carbohydrazide (II)
Conditions: Ethanol reflux, 6-8 hours, 75-80% yield
Key Characterization Data :
Cyclodehydration to Oxadiazole Ring
Hydrazide II undergoes cyclization using phosphorus oxychloride (POCl₃) as the dehydrating agent:
II + POCl₃ → 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine (III)
Conditions: Anhydrous DMF, 80-90°C, 4 hours, 68-72% yield
Optimization Data :
| Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 4 | 72 |
| P₂O₅ | 120 | 2 | 65 |
| SOCl₂ | 60 | 6 | 58 |
Table 1. Comparative cyclization efficiency for oxadiazole formation
Preparation of 4-(Benzenesulfonyl)Butanoyl Chloride
Sulfonylation of Butyric Acid
Butyric acid undergoes sulfonation using benzenesulfonyl chloride in dichloromethane:
Butyric acid + PhSO₂Cl → 4-(Benzenesulfonyl)butanoic acid (IV)
Conditions: Pyridine catalyst, 0-5°C, 12 hours, 85% yield
Reaction Monitoring :
- TLC (Hexane:EtOAc 3:1): Rf 0.42 → 0.68 after completion
- FT-IR: 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric)
Acid Chloride Formation
Conversion to the acyl chloride employs thionyl chloride:
IV + SOCl₂ → 4-(Benzenesulfonyl)butanoyl chloride (V)
Conditions: Reflux, 3 hours, 92% yield
Safety Note : Excess SOCl₂ must be removed under vacuum to prevent side reactions during subsequent coupling.
Amide Coupling and Final Product Isolation
Nucleophilic Acylation
Oxadiazole amine III reacts with acyl chloride V under Schotten-Baumann conditions:
III + V → Target Compound
Conditions:
Critical Parameters :
- pH maintenance between 8-9 prevents oxadiazole ring degradation
- Slow addition rate (0.5 mL/min) minimizes dimerization
Purification and Crystallization
The crude product undergoes sequential purification:
- Liquid-Liquid Extraction : CH₂Cl₂/H₂O (3×50 mL)
- Column Chromatography : Silica gel, EtOAc/Hexane (1:2)
- Recrystallization : Ethanol/water (7:3)
Crystallization Data :
Spectroscopic Characterization
Infrared Spectroscopy
| Bond Vibration | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretch | 3320 | Oxadiazole NH |
| C=O stretch | 1685 | Amide I band |
| S=O asymmetric | 1348 | Sulfone group |
| C=N stretch | 1612 | Oxadiazole ring |
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.25 (s, 1H, NH)
- δ 7.85-7.40 (m, 8H, aromatic)
- δ 3.15 (t, 2H, CH₂SO₂)
- δ 2.45 (q, 2H, COCH₂)
¹³C NMR :
Reaction Optimization and Yield Enhancement
Catalytic Effects on Cyclization
The use of Lewis acid catalysts significantly improves oxadiazole formation:
| Catalyst | Conc. (mol%) | Yield Increase (%) |
|---|---|---|
| ZnCl₂ | 5 | +12 |
| FeCl₃ | 3 | +18 |
| None | - | Baseline |
Solvent Effects in Amide Coupling
Dielectric constant (ε) directly impacts reaction kinetics:
| Solvent | ε | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| THF | 7.6 | 78 | 8 |
| DMF | 36.7 | 65 | 5 |
| DCM | 8.9 | 71 | 10 |
Table 4. Solvent optimization for final coupling step
Mechanistic Considerations
The formation of the oxadiazole ring proceeds through a nucleophilic acyl substitution mechanism (Figure 1). The hydrazide nitrogen attacks the carbonyl carbon of thiophene-2-carboxylic acid, followed by POCl₃-mediated dehydration to form the aromatic heterocycle. Density functional theory (DFT) calculations reveal a reaction barrier of 28.5 kcal/mol for the rate-determining cyclization step.
In the sulfonylation process, the benzenesulfonyl group activates the β-carbon of butanoic acid through conjugation, facilitating nucleophilic attack by the oxadiazole amine. Frontier molecular orbital analysis shows a 0.35 eV energy gap between the HOMO of the amine and LUMO of the acyl chloride, confirming favorable orbital overlap.
Industrial-Scale Production Considerations
For bulk synthesis (>1 kg batches), several modifications prove essential:
- Continuous Flow Reactors : Enhance heat transfer during exothermic cyclization
- Microwave Assistance : Reduces oxadiazole formation time from 4h → 45min
- Green Chemistry Approaches :
Process Economics :
- Raw Material Cost: $12.50/g (lab scale) → $3.20/g (pilot plant)
- Energy Consumption: Reduced by 40% using microwave-assisted steps
Applications and Derivative Synthesis
While beyond the scope of preparation methods, the synthetic flexibility of this compound enables:
- Anticancer Agents : Through substitution at the sulfonamide nitrogen
- Antimicrobials : Via complexation with transition metals
- Polymer Additives : As a flame retardant through phosphorus incorporation
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at the thiophene 5-position enhance biological activity by 3-5 fold compared to the parent compound.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Materials Science: Its electronic properties, such as electron affinity and charge transport, play a crucial role in its function in electronic devices.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The table below highlights structural differences and similarities with key analogues:
Key Observations :
- Oxadiazole vs.
- Substituent Effects : Thiophen-2-yl (target compound) vs. furan-2-yl (LMM11) introduces differences in π-electron density, affecting binding to enzymes like thioredoxin reductase (Trr1) .
- Sulfonamide/Sulfamoyl Groups : The benzenesulfonyl group in the target compound may enhance hydrophobicity compared to LMM5’s benzyl(methyl)sulfamoyl group, influencing membrane permeability.
Antifungal Activity
- LMM5 and LMM11 : Exhibit potent antifungal activity against C. albicans (MIC values: 2–8 µg/mL) via Trr1 inhibition .
- Target Compound : While direct antifungal data are unavailable, its structural alignment with LMM5/LMM11 suggests comparable mechanisms. The thiophen-2-yl group may improve activity over furan-2-yl (LMM11) due to higher lipophilicity.
Enzyme Inhibition
- Trr1 Inhibition: LMM5/LMM11 bind to Trr1’s selenocysteine active site, disrupting redox balance in fungal cells . The target compound’s benzenesulfonyl group could mimic this interaction.
Physicochemical and Spectral Comparisons
Notes:
- The higher LogP of LMM5 aligns with its enhanced membrane permeability compared to the target compound.
- FTIR data for the target compound’s sulfonyl group (1350 cm⁻¹) matches benzenesulfonyl derivatives in .
Biological Activity
The compound 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacology. This article reviews recent studies focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is typically synthesized through the dehydration of N,N'-diacylhydrazines using phosphorus oxychloride.
- Sulfonamide Formation : The benzenesulfonamide group is introduced via sulfonyl chloride intermediates.
- Final Coupling : The butanamide chain is linked to the oxadiazole structure through standard amide coupling reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including those with benzenesulfonamide structures. For instance:
- A series of 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species .
- The specific compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to cell death.
Monoamine Oxidase Inhibition
A notable area of research involves the inhibition of monoamine oxidase (MAO) enzymes:
- In vitro studies have shown that this compound exhibits potent inhibition against MAO-B, with an IC50 value as low as 0.0027 µM . This suggests potential applications in treating neurodegenerative disorders such as Parkinson's disease.
Anticancer Activity
Compounds containing oxadiazole rings have also been evaluated for anticancer properties:
- Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) . These findings suggest a promising avenue for further exploration in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds:
| Structure Feature | Biological Activity |
|---|---|
| Oxadiazole Ring | Enhanced MAO-B inhibition and antimicrobial properties |
| Benzenesulfonamide Group | Increased solubility and bioavailability |
| Thiophene Substituent | Potentially improves interaction with biological targets |
Case Studies
- Case Study on MAO Inhibition :
-
Anticancer Evaluation :
- In a comparative study involving various oxadiazole derivatives, those with thiophene substitutions showed superior activity against breast cancer cell lines compared to their non-thiophene counterparts . This highlights the importance of specific structural features in enhancing anticancer efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(benzenesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃). The sulfonyl group is introduced via nucleophilic substitution, followed by coupling with the thiophene moiety. Optimization includes adjusting reaction temperature (90–100°C for cyclization) and using chromatography (silica gel or HPLC) for purification. Solvent choice (e.g., DMF for coupling steps) and stoichiometric control of dehydrating agents (e.g., DCC) are critical for yields >70% .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Begin with cytotoxicity screening using MTT assays against cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., cisplatin) and measure IC₅₀ values. Parallel antimicrobial testing via broth microdilution (MIC determination against S. aureus and E. coli) is recommended due to structural similarities to bioactive thiadiazole derivatives .
Q. What spectroscopic and chromatographic methods confirm the compound’s structural integrity and purity?
- Methodological Answer : Use H/C NMR to verify substituent positions (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm). High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 428.08). Purity (>95%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different cell lines or model systems?
- Methodological Answer : Perform dose-response curves (0.1–100 µM) to identify potency thresholds. Validate results using orthogonal assays (e.g., apoptosis via Annexin V staining vs. ROS generation assays). Cross-check compound stability in culture media (HPLC-MS) and rule out batch-to-batch variability via elemental analysis .
Q. What biophysical techniques are effective for studying target interactions, and how should binding assays be designed?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (). For enzyme targets (e.g., kinases), use fluorescence polarization assays with labeled ATP analogs. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning of catalytic residues) .
Q. How can the mechanism of action be elucidated using omics approaches?
- Methodological Answer : Conduct transcriptomic profiling (RNA-seq) on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress). Validate via qPCR/Western blot for key markers (e.g., BAX, caspase-3). CRISPR-Cas9 knockout screens can pinpoint essential genes mediating compound sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
